molecular formula C14H27NO4 B2653235 Boc-D-Me2Aoc-OH CAS No. 1070433-30-5

Boc-D-Me2Aoc-OH

Cat. No. B2653235
CAS RN: 1070433-30-5
M. Wt: 273.373
InChI Key: KRBBDQKDNCPZPM-LLVKDONJSA-N
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Description

“Boc-D-Me2Aoc-OH” is a chemical compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 . It is an amino acid derivative.


Synthesis Analysis

The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H27NO4 . The structure includes a Boc group, which is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The Boc group in “this compound” can be removed via deprotection reactions. One common method for the selective deprotection of the N-Boc group involves the use of solid acid catalysts . Another method involves the use of strong acids such as trifluoroacetic acid .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 373.6±21.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa is predicted to be 4.03±0.21 .

Scientific Research Applications

Photocatalytic Applications

Boron compounds, including those related to BOC (di-tert-butyl dicarbonate), have been explored for their photocatalytic properties. For example, boron-doped photocatalysts have shown enhanced visible light-driven photocatalytic performance due to their unique interaction mechanisms such as p–n junction and Schottky junction effects. These materials are suitable for applications in environmental pollution control, such as air cleaning and water purification, by degrading pollutants under light irradiation (Ni et al., 2016).

Boron Carbide in Nuclear Reactors

Boron carbide, a boron-containing compound, is utilized in nuclear reactors as a control material due to its ability to absorb neutrons. The study of its behavior under neutron irradiation helps in understanding its limitations and developing strategies to extend its lifespan in reactor applications (Simeone et al., 2000).

Organic Synthesis and Catalysis

BOC-related chemistry, particularly BOC2O (di-tert-butyl dicarbonate), plays a significant role in organic synthesis. It is employed for the protection of NH or OH groups during synthetic procedures. Studies have explored mild and efficient procedures for the removal of excess BOC2O, indicating its importance in the synthesis of complex organic molecules (Basel & Hassner, 2001).

Electrochemical Applications

Boron-doped materials have been investigated for their bioelectrocatalytic activities. For instance, boron-doped carbon materials have been used to construct bioelectrodes that exhibit enhanced catalytic activities for oxygen reduction, highlighting their potential in energy conversion and biosensing applications (So et al., 2016).

Environmental Remediation

N-doped boron compounds have been synthesized for photocatalytic applications, showing excellent performance in the removal of pollutants such as NO in air. The introduction of nitrogen into the boron compound structure enhances the photocatalytic activity under visible light, making these materials promising for air purification and environmental remediation efforts (Dong et al., 2012).

Mechanism of Action

The mechanism of action for the protection and deprotection of the Boc group involves several steps. For protection, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . For deprotection, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid .

Future Directions

The future directions for “Boc-D-Me2Aoc-OH” could involve its use in various research and development activities, given its role as an amino acid derivative. It could also be used in the synthesis of peptides and other complex molecules .

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBDQKDNCPZPM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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